![molecular formula C20H24FN7O B2761139 2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920226-26-2](/img/structure/B2761139.png)
2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a synthetic compound with a complex structure. It contains a piperazine ring, a triazolopyrimidine moiety, and a fluorophenyl group. The compound’s systematic name suggests that it is an ethyl-substituted derivative of a larger scaffold.
Molecular Structure Analysis
The molecular structure of this compound includes the following features:
- An ethyl group (2 carbons) attached to the central carbon.
- A piperazine ring (a six-membered ring containing two nitrogen atoms).
- A triazolopyrimidine ring (a fused five-membered and six-membered ring system).
- A fluorophenyl group (a phenyl ring with a fluorine substituent).
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as substitution, addition, or cyclization reactions. These reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : Yellow solid; mp 328–330 °C.
- Infrared Spectrum (IR) : Absorption bands at 3,375, 3,100 (2NH), and 1,701 (C=O).
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (DMSO-d6): Peaks at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), and 11.80 (br.s, 2H, 2NH, D2O-exchangeable).
- 13C NMR (DMSO-d6): Peaks at δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, and 164.42.
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated the potential of derivatives similar to the compound for antimicrobial and antifungal applications. Studies on novel 1,2,4-triazole derivatives have shown that some compounds possess good to moderate activities against test microorganisms, indicating their potential utility in addressing microbial infections (Bektaş et al., 2007). Similarly, microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties revealed good-moderate antimicrobial activity, suggesting their application in combating resistant bacterial strains (Başoğlu et al., 2013).
Neuroleptic Activity
A series of new 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones was synthesized and tested for neuroleptic activity, exhibiting interesting activity with very low liability to extrapyramidal side effects. This indicates the potential of these compounds in the development of new neuroleptic drugs with improved safety profiles (Cascio et al., 1989).
Antitumor Activity
Investigations into novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups demonstrated significant inhibitory activity against CDC25B, a phosphatase implicated in cancer progression. The findings suggest that these compounds could contribute to the development of new antitumor agents (Ding et al., 2016).
Safety And Hazards
The safety of this compound should be assessed through toxicity studies and other relevant investigations.
将来の方向性
Further research is needed to explore the compound’s potential therapeutic applications, optimize its properties, and evaluate its efficacy in relevant disease models.
特性
IUPAC Name |
2-ethyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXATUMFVZSDWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

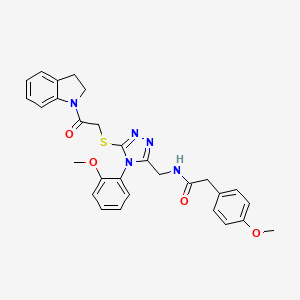
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
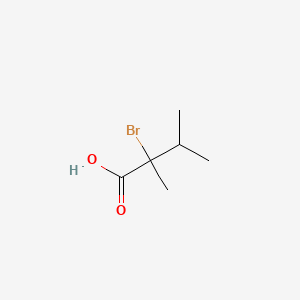
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
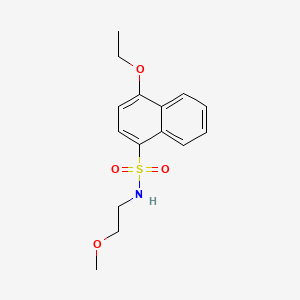
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
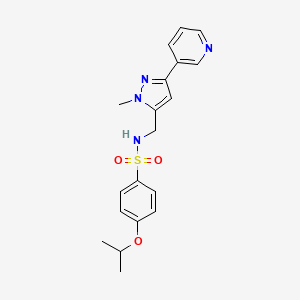
![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)
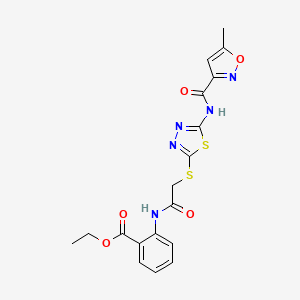
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)
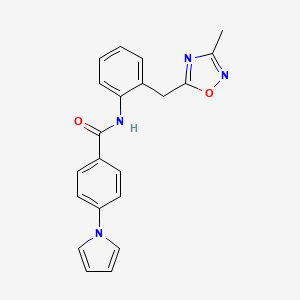
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)